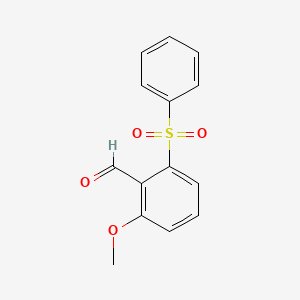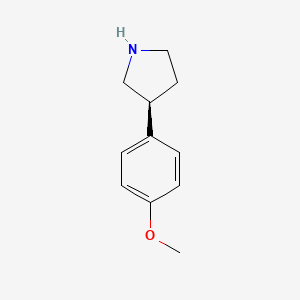
(S)-3-(4-Methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of the 4-methoxyphenyl group adds aromaticity and potential for various chemical interactions. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in a solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Another method involves the cyclization of N-(4-methoxyphenyl)amino alcohols using acid catalysts. This approach can yield the desired pyrrolidine derivative with good efficiency .
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: NaBH₄ or LiAlH₄ in THF or diethyl ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)pyrrolidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors. The 4-methoxyphenyl group enhances these interactions by providing additional binding sites and modulating the compound’s overall conformation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, lacking the 4-methoxyphenyl group, is a simpler structure with different chemical properties.
4-methoxyphenylpiperidine: A similar compound with a piperidine ring instead of pyrrolidine, exhibiting different biological activities.
N-methylpyrrolidine: Another derivative with a methyl group on the nitrogen atom, showing distinct reactivity and applications.
Uniqueness
3-(4-methoxyphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(3S)-3-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m1/s1 |
Clave InChI |
UPSZBLIRYUFEOF-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2CCNC2 |
SMILES canónico |
COC1=CC=C(C=C1)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


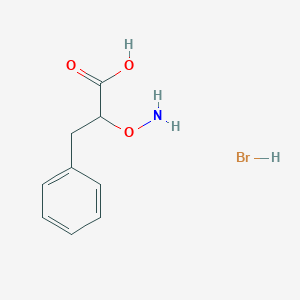

![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
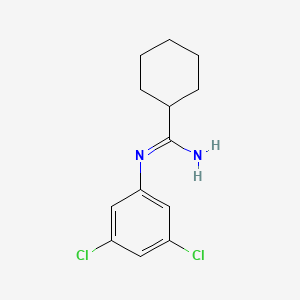
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
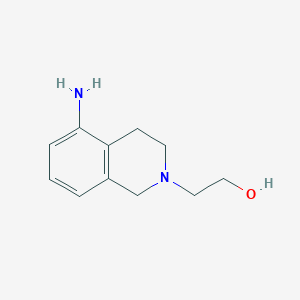
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
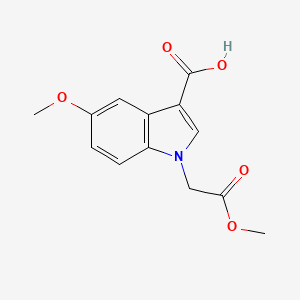
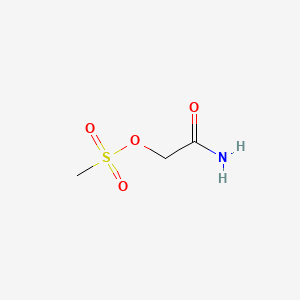
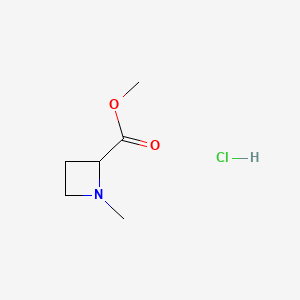
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
